molecular formula C20H17NO5 B12562118 Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate CAS No. 194613-80-4

Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate

Cat. No.: B12562118
CAS No.: 194613-80-4
M. Wt: 351.4 g/mol
InChI Key: VSXGCQBDPSUUIK-UHFFFAOYSA-N
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Description

Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoyl group attached to a dihydroquinoline core, with two ester groups at the 2 and 3 positions of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate typically involves the reaction of 2-aminobenzophenone with dimethyl acetylenedicarboxylate. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through a cyclization mechanism, forming the quinoline ring and introducing the ester groups at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-dicarboxylic acid derivatives, while reduction can produce dihydroquinoline alcohols.

Scientific Research Applications

Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate
  • 4-Hydroxy-2-quinolones
  • 1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

Comparison: this compound is unique due to its specific substitution pattern and the presence of ester groups. Compared to 4-hydroxy-2-quinolones, it has different functional groups that confer distinct chemical and biological properties. The presence of the benzoyl group and ester functionalities makes it more versatile in synthetic applications and potentially more effective in biological assays .

Properties

CAS No.

194613-80-4

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

dimethyl 1-benzoyl-2H-quinoline-2,3-dicarboxylate

InChI

InChI=1S/C20H17NO5/c1-25-19(23)15-12-14-10-6-7-11-16(14)21(17(15)20(24)26-2)18(22)13-8-4-3-5-9-13/h3-12,17H,1-2H3

InChI Key

VSXGCQBDPSUUIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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